![molecular formula C17H23NO B7494041 Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a psychoactive substance that is chemically classified as a synthetic cannabinoid. It is also known as CP-47,497 and is a potent agonist of the cannabinoid receptors. This compound was first synthesized in the early 1990s by Pfizer, Inc. as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. The cannabinoid receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, mood, appetite, and memory.
Biochemical and Physiological Effects:
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects in models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are a number of potential future directions for research on Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic, anti-inflammatory, and anti-convulsant effects, as well as its potential use in the treatment of psychiatric disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a catalyst to form 4-methylcyclopent-2-enone. This intermediate is then reacted with 1-(2-chlorophenyl)-2-(4-chlorophenyl)ethanone in the presence of a base to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
Propiedades
IUPAC Name |
cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-10-14(11-9-13)16-7-4-12-18(16)17(19)15-5-2-3-6-15/h8-11,15-16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWDUHNJVCAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
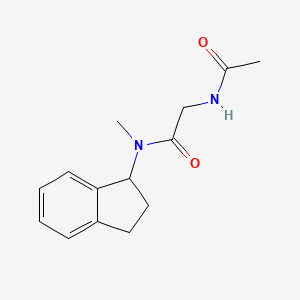
![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
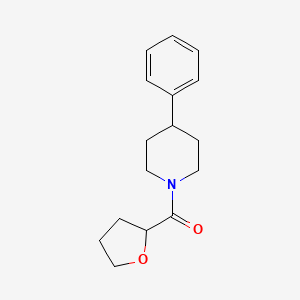

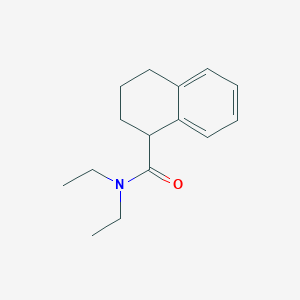
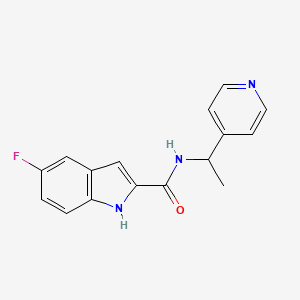
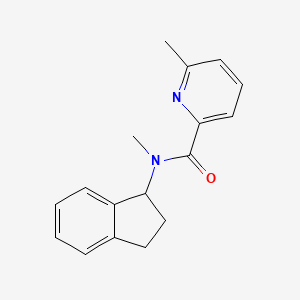
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
